NBD, Cholesteryllinoleate
Description
NBD-Cholesteryllinoleate is a fluorescently labeled cholesterol ester, where the cholesteryl linoleate moiety is conjugated with the nitrobenzoxadiazole (NBD) fluorophore. This compound is widely used in biochemical and biophysical studies to track lipid metabolism, membrane dynamics, and intracellular trafficking due to its fluorescent properties. The NBD group (excitation/emission ~460/535 nm) enables real-time visualization under microscopy, while the cholesteryl linoleate component mimics natural cholesterol esters, which are critical in lipoprotein assembly and atherosclerosis research .
NBD-Cholesteryllinoleate is commercially available as a high-purity reagent (5 mg for ¥10,640), reflecting its specialized application in advanced research . Its synthesis typically involves coupling NBD chloride (CAS 10199-89-0) with cholesteryl linoleate under controlled conditions, using solvents like acetonitrile or ethanol and catalysts such as triethylamine .
Properties
CAS No. |
78949-96-9 |
|---|---|
Molecular Formula |
C46H68N4O5 |
Molecular Weight |
757.06 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBD, Cholesteryllinoleate typically involves the conjugation of cholesteryl linoleate with the NBD group. The process begins with the activation of the NBD group, often using NBD chloride, which reacts with the hydroxyl group of cholesteryl linoleate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under mild conditions to prevent degradation of the lipid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the final product using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
NBD, Cholesteryllinoleate can undergo various chemical reactions, including:
Oxidation: The linoleate moiety can be oxidized, leading to the formation of hydroperoxides and other oxidative products.
Reduction: The nitro group in the NBD moiety can be reduced to an amino group under specific conditions.
Substitution: The NBD group can participate in nucleophilic substitution reactions, particularly with amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by transition metals.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like primary amines or thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives of linoleate.
Reduction: Amino derivatives of the NBD group.
Substitution: NBD-labeled amines or thiols.
Scientific Research Applications
NBD, Cholesteryllinoleate is extensively used in various fields of scientific research:
Chemistry: As a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: To investigate the behavior of lipids in cellular membranes and to track lipid transport and metabolism.
Medicine: In the development of diagnostic tools and therapeutic agents, particularly in the study of lipid-related diseases.
Industry: Used in the formulation of fluorescent markers and sensors for various applications.
Mechanism of Action
The mechanism of action of NBD, Cholesteryllinoleate involves its integration into lipid membranes due to the hydrophobic nature of the cholesteryl linoleate moiety. The NBD group, being fluorescent, allows for the visualization and tracking of the lipid within the membrane. This compound interacts with various lipid-binding proteins and can be used to study the dynamics of lipid-protein interactions and membrane organization.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Comparison of NBD-Cholesteryllinoleate with Other Cholesterol Esters
| Compound | Fatty Acid Chain | Fluorescent Tag | Key Applications | Price (5 mg) |
|---|---|---|---|---|
| NBD-Cholesteryllinoleate | Linoleate (C18:2) | NBD | Membrane dynamics, lipid trafficking | ¥10,640 |
| Cholesteryl Oleate | Oleate (C18:1) | None | Lipoprotein studies, atherosclerosis | Not listed |
| Cholesteryl Myristate | Myristate (C14:0) | None | Model membranes, drug delivery | Not listed |
| NBD-C6-Sphingomyelin | C6 chain | NBD | Sphingolipid metabolism, apoptosis | ¥2,580 |
Key Findings :
- Fatty Acid Chain: Cholesteryllinoleate’s linoleate (polyunsaturated) chain enhances membrane fluidity compared to saturated (myristate) or monounsaturated (oleate) esters, making it ideal for studying lipid oxidation or lipoprotein interactions .
- Fluorescent Tag: Unlike non-tagged cholesterol esters, NBD-Cholesteryllinoleate allows direct visualization but may alter lipid behavior due to the NBD group’s polarity .
Table 2: Comparison with Other NBD-Labeled Compounds
| Compound | Backbone | Emission (nm) | Solubility | Research Use Case |
|---|---|---|---|---|
| NBD-Cholesteryllinoleate | Cholesteryl ester | ~535 | Organic solvents | Lipoprotein imaging |
| NBD-DDA | Quaternary ammonium | ~535 | Aqueous buffers | Antimicrobial mechanism studies |
| NBD-C12-HPC | Phosphocholine | ~535 | Lipid bilayers | Membrane curvature sensing |
Key Findings :
- Emission Consistency : All NBD-tagged compounds share similar emission profiles, enabling standardized detection methods .
- Solubility Differences: NBD-Cholesteryllinoleate’s hydrophobicity limits its use in aqueous systems, unlike NBD-DDA, which is water-soluble due to its ionic backbone .
Cost and Accessibility
NBD-Cholesteryllinoleate is significantly costlier than simpler NBD-lipids (e.g., NBD-C6-Sphingomyelin at ¥2,580 vs. ¥10,640 for 5 mg), reflecting the complexity of conjugating cholesterol esters . Non-fluorescent analogs (e.g., cholesteryl oleate) are cheaper but lack real-time tracking capabilities.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for tracking cholesteryllinoleate uptake and hydrolysis in macrophage models?
- Methodological Answer : Radiolabeled cholesteryllinoleate (e.g., [³H]-cholesteryllinoleate) is commonly used to trace cellular uptake and hydrolysis. Protocols involve incubating macrophages with acetylated LDL containing labeled cholesteryllinoleate, followed by thin-layer chromatography (TLC) or liquid scintillation counting to quantify hydrolysis products (e.g., free cholesterol and re-esterified cholesteryl oleate). Chloroquine can be employed to inhibit lysosomal hydrolysis, allowing differentiation between extracellular and intracellular processing .
- Key Controls : Include untreated controls and validate results with mass spectrometry to confirm metabolite identity. Ensure radiolabel stability by testing for spontaneous hydrolysis in cell-free systems .
Q. How should researchers optimize cell culture conditions to study cholesteryllinoleate metabolism in vitro?
- Methodological Answer : Use primary macrophages or established cell lines (e.g., RAW 264.7) cultured in lipoprotein-deficient serum to minimize background cholesterol interference. Standardize incubation times (e.g., 2–6 hours) to capture dynamic hydrolysis and re-esterification phases. Monitor cell viability via ATP assays, as prolonged exposure to acetylated LDL may induce cytotoxicity .
- Data Interpretation : Normalize cholesteryllinoleate uptake to total cellular protein and cross-validate with fluorescence microscopy if using fluorescent analogs .
Q. What are the best practices for validating the purity and stability of radiolabeled cholesteryllinoleate in experimental setups?
- Methodological Answer : Perform pre-experiment TLC to confirm radiolabeled cholesteryllinoleate purity (>95%). Assess stability by incubating the compound in cell culture medium at 37°C for 24 hours and re-analyzing via TLC. Use fresh preparations to avoid oxidation artifacts, and store aliquots under inert gas (e.g., nitrogen) at -80°C .
Advanced Research Questions
Q. What strategies can address discrepancies in cholesteryllinoleate hydrolysis rates observed between different macrophage subtypes?
- Methodological Answer : Discrepancies may arise from variations in lysosomal enzyme activity or lipid trafficking pathways. Conduct parallel experiments with primary macrophages (e.g., peritoneal vs. bone marrow-derived) and compare hydrolysis kinetics using time-course assays. Supplement with gene expression profiling (e.g., qPCR for lysosomal acid lipase) to identify subtype-specific regulatory mechanisms .
- Contradiction Resolution : Replicate findings across ≥3 independent cell preparations and use pharmacological inhibitors (e.g., Lalistat 2 for lysosomal lipase) to isolate contributing pathways .
Q. How can advanced imaging techniques be integrated with biochemical assays to study cholesteryllinoleate trafficking in NPC1-deficient cells?
- Methodological Answer : Combine pulse-chase experiments with confocal microscopy using BODIPY-labeled cholesteryllinoleate analogs. Co-stain lysosomal markers (e.g., LAMP1) to visualize trafficking defects in NPC1 mutant cells. Correlate imaging data with biochemical measurements of cholesterol ester accumulation via gas chromatography-mass spectrometry (GC-MS) .
- Statistical Consideration : Use spatial analysis software (e.g., ImageJ plugins) to quantify colocalization coefficients and validate with bootstrapping to account for imaging noise .
Q. What statistical approaches are most robust for analyzing time-dependent accumulation of cholesteryllinoleate derivatives in long-term experiments?
- Methodological Answer : Employ mixed-effects models to account for intra-experiment variability (e.g., batch effects in cell cultures). Use Kaplan-Meier survival analysis for time-to-event data (e.g., onset of lysosomal storage) and Cox proportional hazards models to identify covariates (e.g., LDL concentration). Validate assumptions with residual plots and Akaike information criterion (AIC) comparisons .
- Data Transparency : Share raw datasets and analysis scripts in repositories like Zenodo to facilitate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
